Cas no 91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione)

1-Benzyl-3,4-dibromopyrrole-2,5-dione structure
91026-00-5 structure
商品名:1-Benzyl-3,4-dibromopyrrole-2,5-dione
CAS番号:91026-00-5
MF:C11H7Br2NO2
メガワット:344.986781358719
MDL:MFCD03427193
CID:799124
PubChem ID:24879697

1-Benzyl-3,4-dibromopyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-2,5-dione,3,4-dibromo-1-(phenylmethyl)-
    • 1-benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
    • 1-benzyl-3,4-dibromopyrrole-2,5-dione
    • N-BENZYL-2,3-DIBROMMALEIMID
    • N-Benzyl-2,3-dibroMoMaleiMide
    • 3,4-Dibromo-1-(phenylmethyl)-1H-pyrrole-2,5-dione (ACI)
    • 1-Benzyl-3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione
    • 91026-00-5
    • 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-(phenylmethyl)-
    • DZYLZHRCCNTQCS-UHFFFAOYSA-N
    • MFCD03427193
    • N-BENZYL-2 3-DIBROMOMALEIMIDE 97
    • CS-0035450
    • N-BENZYL-2,3-DIBROMOMALEIMIDE, 97%
    • AS-39476
    • DTXSID80392657
    • AKOS015889375
    • SCHEMBL3065646
    • DA-01160
    • N-Benzyl-2,3-dibromomaleimide,97%
    • 1-Benzyl-3,4-dibromopyrrole-2,5-dione
    • MDL: MFCD03427193
    • インチ: 1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
    • InChIKey: DZYLZHRCCNTQCS-UHFFFAOYSA-N
    • ほほえんだ: O=C1N(CC2C=CC=CC=2)C(=O)C(Br)=C1Br

計算された属性

  • せいみつぶんしりょう: 344.882
  • どういたいしつりょう: 342.884
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 37.4A^2

じっけんとくせい

  • 色と性状: ライトイエロー結晶
  • ゆうかいてん: 117-120 °C (lit.)
  • PSA: 37.38000
  • LogP: 2.49470

1-Benzyl-3,4-dibromopyrrole-2,5-dione セキュリティ情報

  • 記号: GHS05 GHS07
  • シグナルワード:Danger
  • 危害声明: H314-H317
  • 警告文: P280-P305+P351+P338-P310
  • 危険物輸送番号:UN 1759 8 / PGII
  • WGKドイツ:3
  • 危険カテゴリコード: 34-43
  • セキュリティの説明: 26-36/37/39-45
  • 危険物標識: C
  • 危険レベル:8
  • 包装グループ:
  • ちょぞうじょうけん:(BD336249)

1-Benzyl-3,4-dibromopyrrole-2,5-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB454814-5g
N-Benzyl-2,3-dibromomaleimide; .
91026-00-5
5g
€430.50 2025-02-13
eNovation Chemicals LLC
Y1223794-5g
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
91026-00-5 95%
5g
$400 2024-06-03
eNovation Chemicals LLC
D767687-5g
N-Benzyl-2,3-dibromomaleimide
91026-00-5 95%
5g
$265 2024-06-07
Ambeed
A174714-100mg
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
91026-00-5 98+%
100mg
$17.0 2025-02-28
Ambeed
A174714-1g
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
91026-00-5 98+%
1g
$75.0 2025-02-28
abcr
AB454814-1 g
N-Benzyl-2,3-dibromomaleimide; .
91026-00-5
1g
€162.30 2023-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-255333-5 g
N-Benzyl-2,3-dibromomaleimide,
91026-00-5
5g
¥2,768.00 2023-07-11
Chemenu
CM429560-5g
N-Benzyl-2,3-dibromomaleimide
91026-00-5 95%+
5g
$282 2024-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-255333-5g
N-Benzyl-2,3-dibromomaleimide,
91026-00-5
5g
¥2768.00 2023-09-05
Aaron
AR003618-100mg
N-Benzyl-2,3-dibromomaleimide
91026-00-5 97%
100mg
$13.00 2025-01-21

1-Benzyl-3,4-dibromopyrrole-2,5-dione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetic acid ;  10 min, rt; 2 h, reflux; reflux → rt
リファレンス
Total synthesis of (±)-camphorataimides and (±)-himanimides by NaBH4/Ni(OAc)2 or Zn/AcOH stereoselective reduction
Cheng, Chia-Fu; Lai, Zhen-Chang; Lee, Yean-Jang, Tetrahedron, 2008, 64(19), 4347-4353

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
Synthesis of the aromatic and monosaccharide moieties of staurosporine
Joyce, Richard P.; Gainor, James A.; Weinreb, Steven M., Journal of Organic Chemistry, 1987, 52(7), 1177-85

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetic acid ;  reflux
リファレンス
Preparation of conjugated polyphenylenes from maleimide-based enediynes through thermal-triggered Bergman cyclization polymerization
Sun, Shiyuan; Zhu, Chuanchuan; Song, Depeng; Li, Fei; Hu, Aiguo, Polymer Chemistry, 2014, 5(4), 1241-1247

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Palladium Solvents: o-Xylene ;  30 h, 150 °C
リファレンス
Scalable preparation of stable and reusable silica supported palladium nanoparticles as catalysts for N-alkylation of amines with alcohols
Alshammari, Ahmad S.; Natte, Kishore; Kalevaru, Narayana V. ; Bagabas, Abdulaziz; Jagadeesh, Rajenahally V., Journal of Catalysis, 2020, 382, 141-149

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Acetic acid ;  cooled; overnight, reflux
リファレンス
Development of antiproliferative phenylmaleimides that activate the unfolded protein response
Muus, Ulrike; Hose, Curtis; Yao, Wei; Kosakowska-Cholody, Teresa; Farnsworth, David; et al, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4535-4541

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  20 min, rt
リファレンス
A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones
Castaneda, Lourdes; Wright, Zoe V. F.; Marculescu, Cristina; Tran, Trang M.; Chudasama, Vijay; et al, Tetrahedron Letters, 2013, 54(27), 3493-3495

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  18 h, rt
リファレンス
Mechanochemical Fluorescence Switching in Polymers Containing Dithiomaleimide Moieties
Karman, Marc; Verde-Sesto, Ester; Weder, Christoph ; Simon, Yoan C., ACS Macro Letters, 2018, 7(9), 1099-1104

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
リファレンス
A Simple Mechanochromic Mechanophore Based on Aminothiomaleimide
Tan, Min; Hu, Zhitao; Dai, Yunkai; Peng, Yanling; Zhou, Yecheng ; et al, ACS Macro Letters, 2021, 10(11), 1423-1428

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Product class 2: Triacylamines, imides (diacylamines), and related compounds
Luzzio, F. A., Science of Synthesis, 2005, 21, 259-324

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Acetic acid ,  Water ;  3 h, reflux
リファレンス
Synthesis of substituted bis(heteroaryl)maleimides
Dubernet, Mathieu; Caubert, Virginie; Guillard, Jerome; Viaud-Massuard, Marie-Claude, Tetrahedron, 2005, 61(19), 4585-4593

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, rt
リファレンス
Synthesis and biological evaluation of maleimide derivatives for neuronal differentiation
Ramu, Ravirala; Kim, Se Hoan; Kang, Seung Kyu; Kang, Nam Sook; Ahn, Jin Hee; et al, Journal of the Korean Chemical Society, 2009, 53(4), 471-475

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 23 °C
リファレンス
Synthesis and biological evaluation of new 3,4-diarylmaleimides as enhancers (modulators) of doxorubicin cytotoxic activity on cultured tumor cells from a real case of breast cancer
Gutierrez-Cano, Jessica R.; Nahide, Pradip D.; Ramadoss, Velayudham; Satkar, Yuvraj; Ortiz-Alvarado, Rafael; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 41-49

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Acetic acid ;  22 h, 120 °C
リファレンス
Maleimide-based acyclic enediyne for efficient DNA-cleavage and tumor cell suppression
Song, Depeng; Sun, Shiyuan; Tian, Yu; Huang, Shuai; Ding, Yun; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2015, 3(16), 3195-3200

1-Benzyl-3,4-dibromopyrrole-2,5-dione Raw materials

1-Benzyl-3,4-dibromopyrrole-2,5-dione Preparation Products

1-Benzyl-3,4-dibromopyrrole-2,5-dione 関連文献

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Amadis Chemical Company Limited
(CAS:91026-00-5)1-Benzyl-3,4-dibromopyrrole-2,5-dione
A1207670
清らかである:99%
はかる:5g
価格 ($):233.0